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molecular formula C11H12O4 B8297402 methyl (2R)-2-(3-formylphenoxy)propionate

methyl (2R)-2-(3-formylphenoxy)propionate

Cat. No. B8297402
M. Wt: 208.21 g/mol
InChI Key: XYICAICUHXILNM-MRVPVSSYSA-N
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Patent
US06664214B1

Procedure details

Into 100 ml of methanol was dissolved 52 mg of sodium methoxide; the solution was cooled to 5° C. To the solution was added 1 g of methyl 2-(3-formylphenoxy)propionate was added; after adding 55 mg of sodium borohydride below 8° C. under stirring, the mixture was stirred for 2 hours at the same temperature. The reaction solution was poured into ice-cooled 2N hydrochloric acid and the mixture was extracted twice with diethyl ether. The organic layers were combined, washed once with saturated aqueous sodium chloride solution, dried over magnesium sulfate and then concentrated under reduced pressure to give 0.921 g of methyl 2-[3-(hydroxymethyl)phenoxy]propionate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
52 mg
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH:4]([C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[O:5].[BH4-].[Na+].Cl>CO>[OH:5][CH2:4][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1C=C(OC(C(=O)OC)C)C=CC1
Step Two
Name
Quantity
55 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
sodium methoxide
Quantity
52 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at the same temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
washed once with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(OC(C(=O)OC)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.921 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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